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molecular formula C13H10F3N B8293030 2-p-Tolyl-3-trifluoromethyl-pyridine

2-p-Tolyl-3-trifluoromethyl-pyridine

Cat. No. B8293030
M. Wt: 237.22 g/mol
InChI Key: ICYSFPHIUOKALR-UHFFFAOYSA-N
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Patent
US07304059B2

Procedure details

To a solution of 2-p-tolyl-3-trifluoromethyl-pyridine (8.4 mmol) in H2SO4 (6 mL) cautiously add fuming HNO3 (2 ml). Stir the mixture for 60 minutes at room temperature. Pour the mixture onto ice-water (30 mL), extract with EtOAc, neutralize with 1 N NaOH, dry over Na2SO4, and concentrate under vacuum to obtain 2-(4-methyl-3-nitro-phenyl)-3-(trifluoromethyl)-pyridine.
Quantity
8.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:17])[CH:6]=[CH:5][C:4]([C:7]2[C:12]([C:13]([F:16])([F:15])[F:14])=[CH:11][CH:10]=[CH:9][N:8]=2)=[CH:3][CH:2]=1.[N+:18]([O-])([OH:20])=[O:19]>OS(O)(=O)=O>[CH3:17][C:1]1[CH:2]=[CH:3][C:4]([C:7]2[C:12]([C:13]([F:16])([F:14])[F:15])=[CH:11][CH:10]=[CH:9][N:8]=2)=[CH:5][C:6]=1[N+:18]([O-:20])=[O:19]

Inputs

Step One
Name
Quantity
8.4 mmol
Type
reactant
Smiles
C1(=CC=C(C=C1)C1=NC=CC=C1C(F)(F)F)C
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture for 60 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Pour the mixture onto ice-water (30 mL)
EXTRACTION
Type
EXTRACTION
Details
extract with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under vacuum

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
CC1=C(C=C(C=C1)C1=NC=CC=C1C(F)(F)F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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